molecular formula C24H21NO5 B8059306 (S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid CAS No. 1260609-39-9

(S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid

Cat. No. B8059306
CAS RN: 1260609-39-9
M. Wt: 403.4 g/mol
InChI Key: IFSIJILABHCANV-QFIPXVFZSA-N
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Description

Fmoc-amino acids are a type of protected amino acids widely used in peptide synthesis . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group for the amino group. It’s stable under a variety of conditions and can be removed under basic conditions .


Synthesis Analysis

Fmoc-amino acids are commonly synthesized using Fmoc solid-phase peptide synthesis (SPPS) . This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to insoluble beads. The Fmoc group protects the amino group during synthesis and can be selectively removed before the addition of the next amino acid .


Molecular Structure Analysis

The Fmoc group consists of a fluorene group (a three-ring aromatic system) attached to a carbamate functionality . This structure imparts significant hydrophobicity and aromaticity to Fmoc-amino acids, which can influence their behavior in chemical reactions and self-assembly .


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under basic conditions, typically using 20% piperidine . This deprotection step allows the exposed amino group to react with the carboxyl group of the next amino acid in the sequence .

Safety and Hazards

The safety and hazards associated with Fmoc-amino acids would depend on the specific compound . As with any chemical, appropriate safety precautions should be taken when handling Fmoc-amino acids, including the use of personal protective equipment .

Future Directions

The use of Fmoc-amino acids in peptide synthesis is a well-established field with many applications in research and industry . Future developments may include the synthesis of new Fmoc-amino acids with unique properties, as well as improvements in synthesis methods .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-methoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-16-8-6-7-15(13-16)22(23(26)27)25-24(28)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSIJILABHCANV-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501132643
Record name Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methoxy-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-a-(Fmoc-amino)-3-methoxybenzeneacetic acid

CAS RN

1260609-39-9
Record name Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methoxy-, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260609-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-methoxy-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501132643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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